molecular formula C11H13FO3 B3018248 (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid CAS No. 2248188-36-3

(2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid

Cat. No.: B3018248
CAS No.: 2248188-36-3
M. Wt: 212.22
InChI Key: AAABJKSOVYDFKA-ZETCQYMHSA-N
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Description

(2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with a methylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid typically involves the introduction of the fluoro and methoxy groups onto the phenyl ring, followed by the formation of the methylpropanoic acid moiety. Common synthetic routes include:

    Electrophilic Aromatic Substitution: Introduction of the fluoro group using reagents such as fluorine gas or fluorinating agents like Selectfluor.

    Methoxylation: Introduction of the methoxy group using methanol in the presence of a catalyst.

    Formation of the Propanoic Acid Moiety: This can be achieved through various methods, including the use of Grignard reagents or organolithium compounds followed by oxidation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The methylpropanoic acid moiety may also play a role in modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-3-(3-Fluoro-4-hydroxyphenyl)-2-methylpropanoic acid: Similar structure but with a hydroxy group instead of a methoxy group.

    (2S)-3-(3-Chloro-4-methoxyphenyl)-2-methylpropanoic acid: Similar structure but with a chloro group instead of a fluoro group.

    (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-ethylpropanoic acid: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

The unique combination of the fluoro and methoxy groups in (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid imparts distinct physicochemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2S)-3-(3-fluoro-4-methoxyphenyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c1-7(11(13)14)5-8-3-4-10(15-2)9(12)6-8/h3-4,6-7H,5H2,1-2H3,(H,13,14)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAABJKSOVYDFKA-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC(=C(C=C1)OC)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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